

Application Notes and Protocols: 2-Chlorophenylglycine Methyl Ester

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Compound of Interest

Compound Name: 2-Chlorophenylglycine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorophenylglycine methyl ester is a pivotal chiral building block in synthetic organic chemistry, most notably as a key intermediate in the synthesis of the antiplatelet agent Clopidogrel.[1][2][3][4] Its stereochemistry is crucial for the biological activity of the final active pharmaceutical ingredient (API).[1] This document provides detailed application notes, experimental protocols for its synthesis, and relevant biological context for researchers in drug discovery and development.

Applications

The primary application of **2-Chlorophenylglycine** methyl ester, particularly the (S)-enantiomer, is in the pharmaceutical industry as a precursor to Clopidogrel.[1][2][3] Clopidogrel is a prodrug that, once metabolized to its active form, irreversibly inhibits the P2Y₁₂ adenosine diphosphate (ADP) receptor on platelets, thereby preventing platelet aggregation and thrombus formation.[5][6]

Beyond its role in Clopidogrel synthesis, this compound and its derivatives are valuable in:

- **Asymmetric Synthesis:** As a chiral building block for the synthesis of other complex, enantiomerically pure molecules.[1]

- Medicinal Chemistry: In the development of novel therapeutic agents, particularly those targeting neurological disorders.[1]
- Enzyme Inhibition Studies: As a reagent to investigate enzyme-ligand interactions and screen for potential drug candidates.[1]

Synthesis of 2-Chlorophenylglycine Methyl Ester

The synthesis of **2-Chlorophenylglycine** methyl ester can be achieved through various methods, including classical chemical synthesis and more modern chemo-enzymatic routes that offer high enantioselectivity.

Chemical Synthesis and Resolution

A common approach involves the esterification of racemic **2-Chlorophenylglycine** followed by the resolution of the resulting methyl ester enantiomers.

Experimental Protocol 1: Synthesis of Racemic **2-Chlorophenylglycine** Methyl Ester Hydrochloride[7][8]

- Reaction Setup: To a flask containing 270 mL of methanol (MeOH), add 100 g (539 mmol) of **2-chlorophenylglycine**.
- Reagent Addition: Cool the mixture in an ice bath and slowly add 47 mL (647 mmol, 1.2 equivalents) of thionyl chloride (SOCl₂) dropwise.
- Reaction: Stir the mixture overnight at room temperature, followed by heating in a hot water bath for 3 hours.
- Work-up: Evaporate approximately 50 mL of the methanol. Pour the remaining reaction mixture into 700 mL of tert-butyl methyl ether (TBME).
- Isolation: Collect the resulting white solid by filtration and wash with TBME.
- Drying: Dry the solid to yield (±)-**2-Chlorophenylglycine** methyl ester hydrochloride.

Experimental Protocol 2: Resolution of Racemic **2-Chlorophenylglycine** Methyl Ester using L-(+)-Tartaric Acid[4]

- Preparation: Dissolve 100 kg of racemic **2-chlorophenylglycine** methyl ester in 72 L of acetone.
- Resolution: Add this solution to a suspension of L-(+)-tartaric acid in 400 L of methanol at 30-35°C.
- Crystallization: Stir the reaction mass for 12 hours and then cool to 20-22°C to induce crystallization of the (S)-(+)-**2-Chlorophenylglycine** methyl ester L-(+)-tartrate salt.
- Enantiomeric Enrichment: The desired enantiomeric purity (>99%) can be achieved by repeated cycles of heating the mixture to 50-55°C and cooling back to 20-22°C.[4]
- Isolation: The tartrate salt is collected by filtration.

Experimental Protocol 3: Liberation of (S)-(+)-**2-Chlorophenylglycine** Methyl Ester Free Base[4][9]

- Reaction: Mix 90 kg of (S)-(+)-**2-chlorophenylglycine** methyl ester tartrate salt with 450 L of water.
- Basification: Add 20% ammonia solution (approximately 45 L) until the pH of the reaction mass is between 7.0 and 7.2.
- Extraction: Add 270 L of dichloromethane and stir for 30 minutes. Separate the organic layer.
- Further Extraction: Extract the aqueous layer twice more with 50 L of dichloromethane each time.
- Isolation: Combine the organic layers and distill the solvent under reduced pressure to obtain (S)-(+)-**2-chlorophenylglycine** methyl ester as an oily residue.

Chemo-enzymatic Synthesis

This modern approach utilizes enzymes for highly selective reactions, often resulting in high yields and excellent enantiomeric purity, thus simplifying the overall process by avoiding classical resolution steps.[3][10]

Experimental Protocol 4: Chemo-enzymatic Synthesis of (S)-**2-Chlorophenylglycine** Methyl Ester^{[3][10]}

This process involves several steps:

- **N-Acetylation of (R,S)-2-chlorophenylglycine:**
 - Dissolve 74.2 g (0.4 mol) of (R,S)-o-chlorophenylglycine and 48 g (1.2 mol) of NaOH in 700 mL of water.
 - Under ice-bath conditions, add 64 mL (0.48 mol) of phenylacetyl chloride dropwise.
 - Stir the reaction overnight at room temperature.
 - Adjust the pH to 1-2 with hydrochloric acid to precipitate the product.
 - Filter and dry to obtain (R,S)-N-phenylacetyl-o-chlorophenylglycine.
- **Enzymatic Resolution:**
 - Suspend 91.2 g (0.3 mol) of (R,S)-N-phenylacetyl-o-chlorophenylglycine in 600 mL of water and adjust the pH to 8.0 with ammonia water.
 - Add 18.3 g of immobilized penicillin acylase and stir at 30°C for 12 hours.
 - Filter to remove the immobilized enzyme.
 - The filtrate contains (S)-o-chlorophenylglycine. The solid (R)-N-phenylacetyl-o-chlorophenylglycine can be racemized and recycled.
- **Esterification of (S)-o-chlorophenylglycine:**
 - Add 18.6 g (0.1 mol) of (S)-o-chlorophenylglycine to 200 mL of anhydrous methanol.
 - In an ice bath (0-5°C), add 14.5 mL of thionyl chloride (SOCl₂) dropwise.
 - Stir at room temperature for 5 hours.

- Evaporate to dryness under reduced pressure at 60°C to obtain (S)-o-chlorophenylglycine methyl ester hydrochloride.[3]
- Liberation of the Free Ester:
 - The hydrochloride salt is dissolved in a basic solution (e.g., sodium bicarbonate solution at pH 8.0-10) and extracted with an organic solvent like dichloromethane.
 - The organic layer is washed, dried, and concentrated to yield (S)-o-chlorophenylglycine methyl ester.[10]

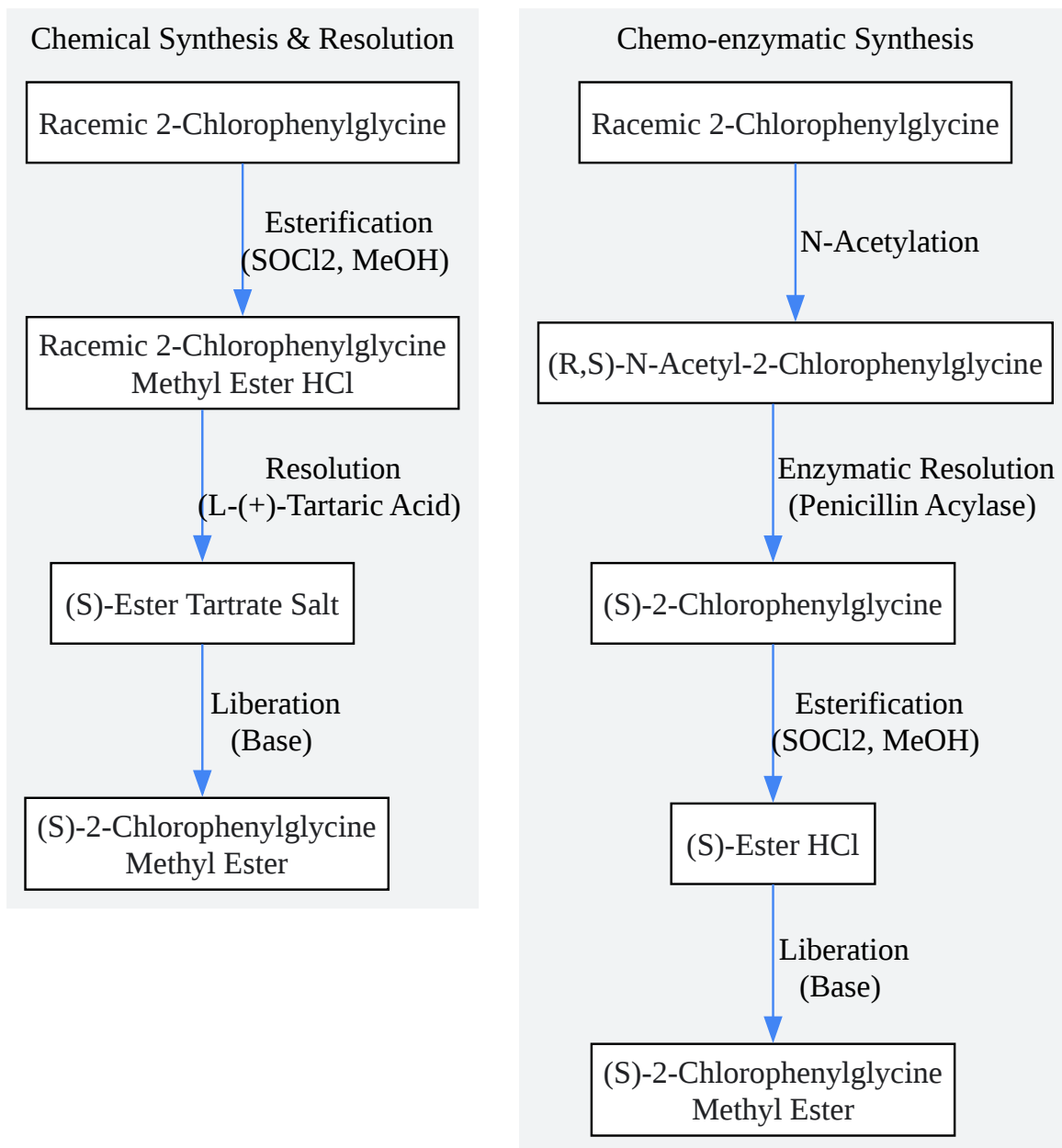
Quantitative Data Summary

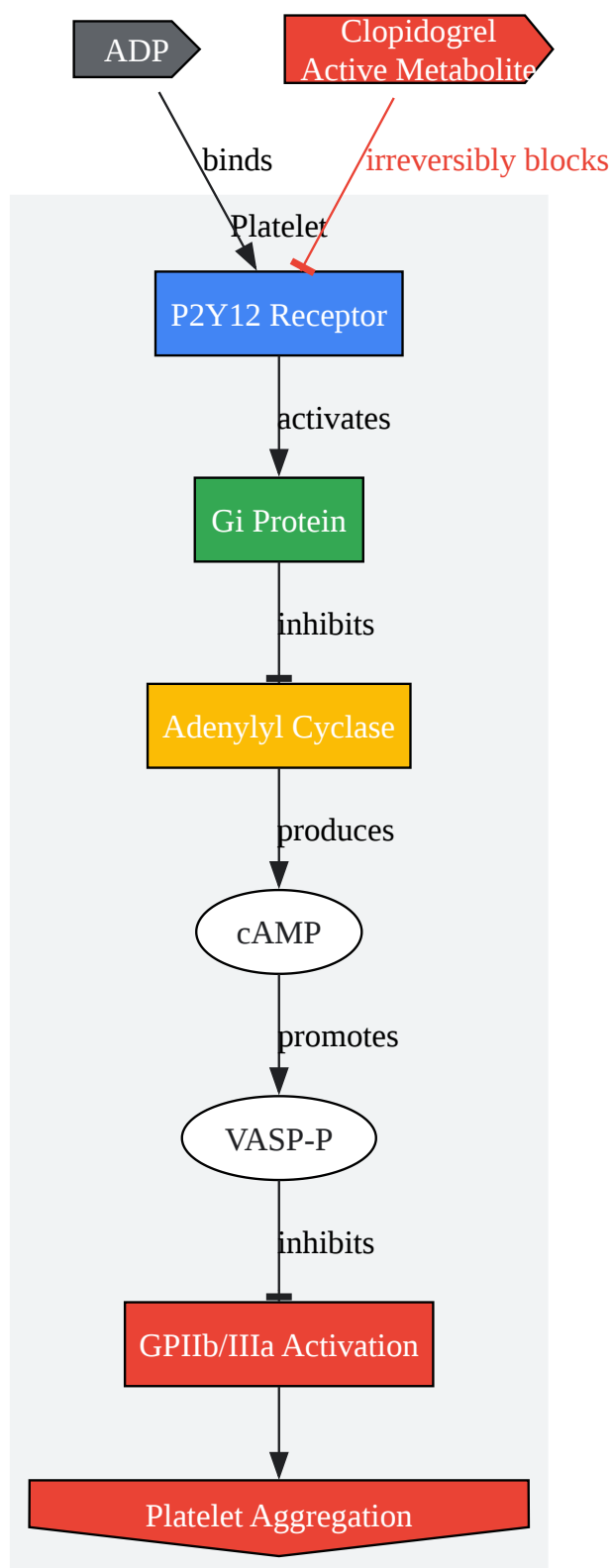
Synthes is Step	Starting Material	Product	Reagent s	Yield	Enantio meric Excess (e.e.)	Purity	Referen ce
Racemic Esterifica tion	2-Chloroph enylglyci ne	(±)-2-Chloroph enylglyci ne methyl ester HCl	SOCl ₂ , MeOH	95%	N/A	-	[8]
Resolutio n	Racemic 2-Chloroph enylglyci ne methyl ester	(S)-(+)-2-Chloroph enylglyci ne methyl ester L-(+)-tartrate salt	L-(+)-Tartaric acid, Acetone, MeOH	-	>99%	>99%	[4]
Chemo-enzymati c: N-Acetylati on	(R,S)-o-chloroph enylglyci ne	(R,S)-N-phenylac etyl-o-chloroph enylglyci ne	Phenylac etyl chloride, NaOH	95%	N/A	-	[3][10]
Chemo-enzymati c: Enzymati c Hydrolysi s	(R,S)-N-phenylac etyl-o-chloroph enylglyci ne	(S)-o-chloroph enylglyci ne	Immobiliz ed penicillin acylase	90%	100%	-	[3]
Chemo-enzymati c:	(S)-o-chloroph	(S)-o-chloroph enylglyci	SOCl ₂ , MeOH	98%	-	-	[3][10]

Esterification	enylglycine	ne methyl ester HCl					
Chemo-enzymatic: Free Ester Liberation	(S)-o-chlorophenylglycine methyl ester HCl	(S)-o-chlorophenylglycine methyl ester	NaHCO ₃ solution, CH ₂ Cl ₂	98%	-	-	[10]

Diagrams

Synthesis Workflow





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